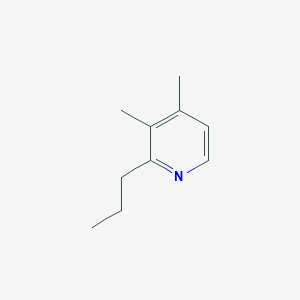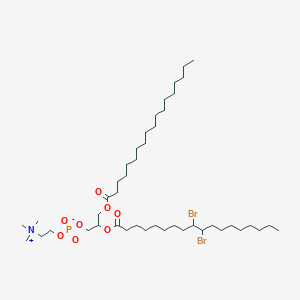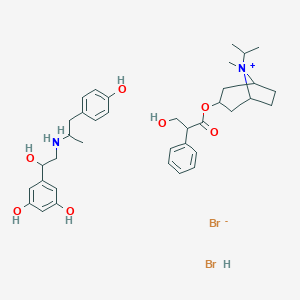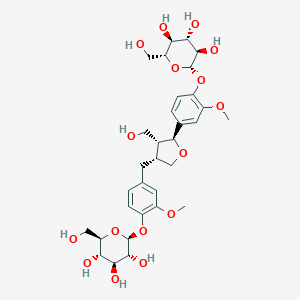
3,4-Dimethyl-2-propylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2-propylpyridine (DMPP) is a chemical compound that has gained significant attention in the field of agricultural research due to its ability to enhance the efficiency of nitrogen fertilizers. DMPP is classified as a nitrification inhibitor, which means that it slows down the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and improving crop yields. In
Wirkmechanismus
3,4-Dimethyl-2-propylpyridine works by inhibiting the activity of nitrosomonas and nitrobacter bacteria, which are responsible for the conversion of ammonium to nitrate in soil. By slowing down this process, 3,4-Dimethyl-2-propylpyridine reduces nitrogen loss and improves the availability of nitrogen for plant uptake.
Biochemical and Physiological Effects:
3,4-Dimethyl-2-propylpyridine has been found to have minimal toxic effects on plants and animals. It does not accumulate in plant tissues and is rapidly degraded in soil. However, it may have some impact on soil microbial communities, which can affect soil health and nutrient cycling.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dimethyl-2-propylpyridine is a useful tool for studying nitrogen cycling in soil and its impact on plant growth. It allows researchers to manipulate the availability of nitrogen in soil and study its effects on plant physiology and growth. However, 3,4-Dimethyl-2-propylpyridine can be expensive and difficult to obtain in large quantities, which may limit its use in some experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of 3,4-Dimethyl-2-propylpyridine. These include:
1. Development of more efficient synthesis methods to reduce the cost of 3,4-Dimethyl-2-propylpyridine production.
2. Investigation of the long-term effects of 3,4-Dimethyl-2-propylpyridine on soil health and microbial communities.
3. Study of the effects of 3,4-Dimethyl-2-propylpyridine on different crop species and under different environmental conditions.
4. Development of new formulations of 3,4-Dimethyl-2-propylpyridine that can be applied more easily and effectively in the field.
5. Investigation of the potential of 3,4-Dimethyl-2-propylpyridine to reduce greenhouse gas emissions from agriculture.
Conclusion:
3,4-Dimethyl-2-propylpyridine is a promising tool for improving nitrogen use efficiency and reducing nitrogen loss in agriculture. Its mechanism of action and physiological effects have been extensively studied, and it has been shown to have minimal toxic effects on plants and animals. However, further research is needed to fully understand its impact on soil health and microbial communities and to optimize its use in different crop species and environmental conditions.
Synthesemethoden
3,4-Dimethyl-2-propylpyridine can be synthesized via various methods, including the reaction of 2,4,6-trimethylpyridine with propyl bromide in the presence of sodium hydride or the reaction of 2,4,6-trimethylpyridine with 1-bromopropane in the presence of potassium carbonate. The purity of the synthesized 3,4-Dimethyl-2-propylpyridine can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-2-propylpyridine has been extensively studied for its potential use in agriculture. It has been shown to improve nitrogen use efficiency and reduce nitrogen loss in various crops, including wheat, maize, rice, and vegetables. 3,4-Dimethyl-2-propylpyridine has also been found to increase crop yields and improve soil quality by reducing nitrate leaching and groundwater pollution.
Eigenschaften
CAS-Nummer |
121259-18-5 |
|---|---|
Produktname |
3,4-Dimethyl-2-propylpyridine |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
3,4-dimethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-5-10-9(3)8(2)6-7-11-10/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
YFUQNCZHNJQKSP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CC(=C1C)C |
Kanonische SMILES |
CCCC1=NC=CC(=C1C)C |
Synonyme |
Pyridine,3,4-dimethyl-2-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)

![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)


